![molecular formula C9H6F3NOS B1301771 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 716-82-5](/img/structure/B1301771.png)

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

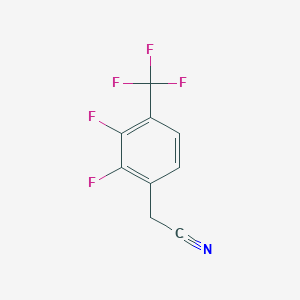

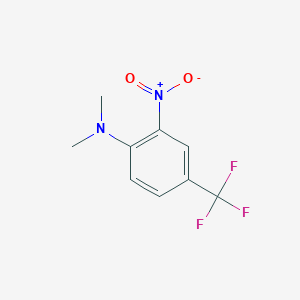

The compound "6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one" is a chemical entity that belongs to the class of benzo[b][1,4]thiazin-3(4H)-ones. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the physical, chemical, and biological properties of a molecule.

Synthesis Analysis

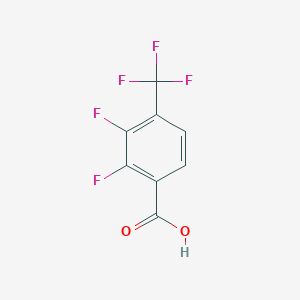

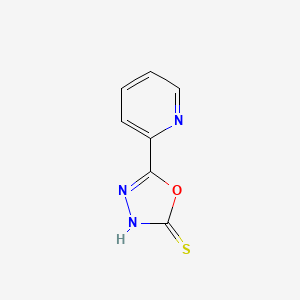

The synthesis of related benzo[b][1,4]thiazin-3(4H)-one derivatives has been explored in various studies. For instance, a convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones has been achieved through a one-step reaction involving 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones . Another study reports the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide . These methods highlight the versatility of synthetic approaches in creating various benzo[b][1,4]thiazin-3(4H)-one derivatives.

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]thiazin-3(4H)-one derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the title compound in one study, 2-(6-Phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1,3-benzothiazole, exhibits dihedral angles that indicate a flattened molecular shape, which is important for its supramolecular interactions . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules.

Chemical Reactions Analysis

The reactivity of benzo[b][1,4]thiazin-3(4H)-one derivatives can be quite diverse. For instance, reactions with various reagents can lead to the formation of Schiff bases, N-formyl derivatives, and triacetyl derivatives, as seen in the study of 6-benzoyl-3-amino-2-imino-2,3-dihydrothiazolo[4,5-b]quinoxaline . The presence of the trifluoromethyl group in the compound of interest may also influence its reactivity, as seen in the study where trifluoromethanesulfanylamide was used to introduce the (trifluoromethyl)thio group into a benzo[e][1,2]thiazine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]thiazin-3(4H)-one derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group, for example, can increase the lipophilicity and electron-withdrawing capacity of the molecule, potentially affecting its biological activity. In a study on the design and synthesis of novel tricycles based on 4H-benzo[1,4]thiazin-3-one, the integration of two privileged structures into one skeleton was explored, which could lead to unique physical and chemical properties . Additionally, the in vitro anticancer evaluation of new 2H-benzo[b][1,4]thiazin-3(4H)-one-based 1,2,3-triazoles demonstrated the potential biological relevance of these compounds .

Aplicaciones Científicas De Investigación

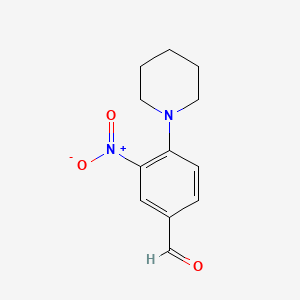

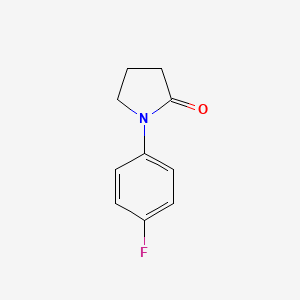

Heterocyclic Compounds and Biological Significance

Benzothiazines, such as "6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one," are integral to medicinal chemistry due to their versatile biological activities. These compounds have been explored for a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The exploration of triazine scaffolds, closely related to benzothiazines, underscores the potential of these heterocyclic compounds in drug development, offering a promising avenue for future therapeutic agents (Verma et al., 2019).

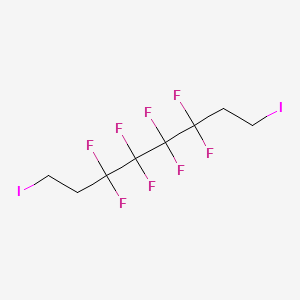

Synthetic Protocols and Chemical Properties

The synthesis and functionalization of benzothiazine derivatives are of considerable interest, with research focusing on developing efficient synthetic protocols. Studies on "6H-Benzo[c]chromen-6-ones" and related structures reveal extensive methodologies for their synthesis, reflecting the pharmacological importance of these core structures. These reviews detail various synthetic routes, including Suzuki coupling and lactonization processes, underscoring the chemical versatility and potential applications of benzothiazines in developing secondary metabolites with significant pharmacological properties (Mazimba, 2016).

Pharmacological Profile and SAR

Benzothiazines and their derivatives exhibit a wide range of biological activities, which are closely linked to their structural features. The SAR (Structure-Activity Relationship) studies of these compounds reveal that modifications at specific positions can significantly enhance their pharmacological profile. These activities include, but are not limited to, vasodilatory, antidepressant, antihypertensive, and anticancer effects. This highlights the importance of benzothiazines in medicinal chemistry and drug discovery, offering insights into designing more effective therapeutic agents with optimized safety profiles (Dighe et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCYQWJTDZXFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371827 |

Source

|

| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one | |

CAS RN |

716-82-5 |

Source

|

| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)